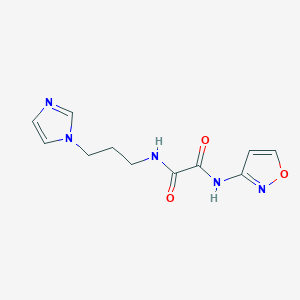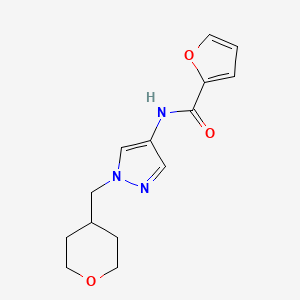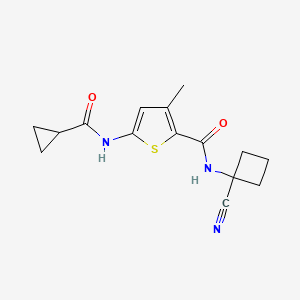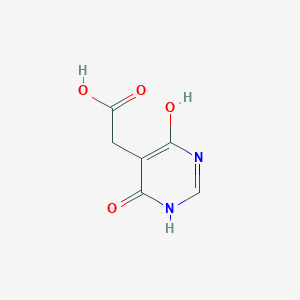![molecular formula C20H14ClFN4O B2731422 4-chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-10-2](/img/structure/B2731422.png)
4-chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-chloro-N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a fluorophenyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-b]pyridine ring, which is a fused ring system containing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis, and the halogen atoms (chlorine and fluorine) could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of halogen atoms and the carboxamide group could influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on synthesizing related pyrazolo[3,4-b]pyridine derivatives and analyzing their structures through various techniques such as NMR, HSQC, HMBC, NOESY, and X-ray diffraction. These studies provide insights into the chemical behavior, tautomeric preferences, and crystalline structures of these compounds, laying the groundwork for understanding their potential applications in medicinal chemistry (Quiroga et al., 1999).
Anticancer and Anti-inflammatory Applications
Research into novel pyrazolopyrimidines derivatives has shown promise for anticancer and anti-5-lipoxygenase activities, indicating potential therapeutic applications in treating cancer and inflammation. Compounds have been evaluated for cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition, with structure-activity relationships (SAR) being discussed to optimize their therapeutic efficacy (Rahmouni et al., 2016).
Antitumor Activity
Several pyrazolo[1,5-a]pyrimidine derivatives and Schiff bases have been synthesized and tested for their cytotoxicity against human cancer cell lines, demonstrating potential antitumor activity. These compounds have been evaluated in vitro for their effectiveness in inhibiting tumor growth, providing a basis for further exploration as anticancer agents (Hassan et al., 2015).
Exploration of Potassium-Competitive Acid Blockers
The synthesis and evaluation of pyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers (P-CABs) indicate their potential for treating conditions related to gastric acid secretion. These compounds have been assessed for their physicochemical and pharmacological properties, with some showing potent in vivo activity and favorable pharmacokinetic profiles, making them candidates for further development as P-CABs (Palmer et al., 2007).
Antimicrobial Activity
Pyridine-2(1H)-thione derivatives have been synthesized and evaluated for their antimicrobial activities. These studies involve the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, which were screened in vitro for their efficacy against various microbial strains, highlighting their potential as antimicrobial agents (Gad-Elkareem et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions involving this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, it could be investigated for potential uses in medicinal chemistry, given the biological activity of similar pyrazolo[3,4-b]pyridine compounds .
properties
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O/c1-12-17-18(21)16(20(27)24-14-9-7-13(22)8-10-14)11-23-19(17)26(25-12)15-5-3-2-4-6-15/h2-11H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWODCFCIMUUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-2-pyrrolidinone](/img/structure/B2731339.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(methoxyimino)propanenitrile](/img/structure/B2731346.png)

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2731349.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2731350.png)
![4-tert-butyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2731351.png)

![2-{[(4-Fluorophenyl)amino]methyl}phenol](/img/structure/B2731354.png)



